

# Preclinical Profile of JHU-083 in Neuroinflammation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JHU-083   |           |
| Cat. No.:            | B15613222 | Get Quote |

Introduction: Neuroinflammation, a hallmark of numerous neurodegenerative and psychiatric disorders, is increasingly recognized as a critical therapeutic target. A key player in this inflammatory cascade is the activation of microglia, the resident immune cells of the central nervous system (CNS). Activated microglia upregulate glutaminase (GLS), an enzyme that converts glutamine to glutamate. This process not only contributes to excitotoxicity but also fuels the inflammatory response. **JHU-083**, a novel, brain-penetrable prodrug of the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), has emerged as a promising therapeutic agent that selectively targets this metabolic pathway in activated immune cells.[1][2][3] This technical guide synthesizes the key preclinical findings on **JHU-083**'s efficacy in mitigating neuroinflammation across various disease models.

#### **Mechanism of Action**

**JHU-083** is an orally bioavailable and brain-penetrant compound that is systemically inactive and becomes activated to DON within the target cells.[4] DON is a potent and irreversible inhibitor of glutaminase. By blocking GLS, **JHU-083** effectively reduces the production of glutamate in activated microglia and other immune cells like T-cells.[1][2] This dual action helps to normalize glutamate levels, thereby reducing excitotoxicity, and dampens the inflammatory response by limiting a key metabolic pathway that supports immune cell proliferation and activation.[1][5]





Click to download full resolution via product page

Mechanism of action of JHU-083 in neuroinflammation.

# **Quantitative Data Summary**

The efficacy of **JHU-083** has been demonstrated across various in vitro and in vivo models of neuroinflammation. The following tables summarize the key quantitative findings.

# Table 1: In Vitro Efficacy of JHU-083 in Microglia



| Cell Type                                              | Model              | Treatment | Outcome<br>Measure                                          | Result                                                                                              | Reference |
|--------------------------------------------------------|--------------------|-----------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| BV2 Microglia                                          | LPS<br>Stimulation | JHU-083   | Glutaminase<br>(GLS) Activity                               | Dose-<br>dependent<br>inhibition of<br>LPS-induced<br>increase (p <<br>0.001)                       | [6]       |
| BV2 Microglia                                          | LPS<br>Stimulation | JHU-083   | Nitric Oxide<br>(NO) Release                                | Dose-<br>dependent<br>inhibition of<br>LPS-induced<br>increase (p <<br>0.001)                       | [6]       |
| Primary<br>Hippocampal<br>Microglia<br>(APOE4<br>mice) | LPS<br>Stimulation | JHU-083   | GLS Activity                                                | Significant, dose- dependent decrease in LPS- stimulated activity (p < 0.05)                        | [6]       |
| Primary<br>Hippocampal<br>Microglia<br>(APOE4<br>mice) | LPS<br>Stimulation | JHU-083   | Pro-<br>inflammatory<br>Cytokines<br>(TNFα, IL-6,<br>IL-1β) | Significant,<br>dose-<br>dependent<br>decrease in<br>LPS-<br>stimulated<br>production (p<br>< 0.05) | [6][7]    |

Table 2: In Vivo Efficacy of JHU-083 in Neuroinflammatory and Neurodegenerative Models



| Animal Model            | Disease<br>Context                                      | JHU-083<br>Dosing<br>Regimen                                            | Key Outcomes                                                                                                                                     | Reference |
|-------------------------|---------------------------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| APOE4 Knock-in<br>Mice  | Alzheimer's<br>Disease                                  | 1.83 mg/kg<br>(p.o.), 3x/week<br>for 4-5 months                         | - Improved hippocampal- dependent cognitive performance (Barnes maze) Normalized elevated GLS activity in hippocampal CD11b+ cells.              | [6][8]    |
| C57BL/6 Mice<br>(EAE)   | Multiple<br>Sclerosis                                   | 1 mg/kg (p.o.),<br>every other day<br>(preventative and<br>therapeutic) | - Significantly decreased EAE severity Prevented body weight loss Reversed cognitive impairment (Barnes maze).                                   | [1]       |
| EcoHIV-infected<br>Mice | HIV-Associated<br>Neurocognitive<br>Disorders<br>(HAND) | Not specified                                                           | - Reversed cognitive impairment Normalized elevated cerebrospinal fluid (CSF) glutamate Normalized increased GLS activity in brain CD11b+ cells. | [2][9]    |



| C57BL/6 Mice<br>(CSDS) | Depression/Chro<br>nic Stress | 1.82 mg/kg<br>(p.o.), every<br>other day for 12<br>days | - Ameliorated social avoidance and anhedonialike behaviors Normalized increased GLS activity in CD11b+ cells from prefrontal cortex and hippocampus Reversed inflammatory activation of CD11b+ cells. | [3][10] |
|------------------------|-------------------------------|---------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|
|------------------------|-------------------------------|---------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------|

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of these preclinical findings.

## **In Vitro Microglia Studies**

- Cell Culture and Treatment:
  - BV2 Cells: Cultured in standard media and stimulated with Lipopolysaccharide (LPS) (e.g., 300 EU/mL) to induce an inflammatory response.[2][6] JHU-083 was co-administered at various concentrations for a specified duration (e.g., 24 hours).[6]
  - Primary Microglia: CD11b+ cells were isolated from the hippocampi of adult APOE4 knock-in mice.[6] Cells were then cultured and subjected to LPS stimulation with or without JHU-083 treatment, similar to the BV2 cell protocol.[6][7]
- Assays:
  - Glutaminase (GLS) Activity Assay: A radiolabeled enzymatic assay was used to measure
     GLS activity in cell lysates.[8]

## Foundational & Exploratory





- Nitric Oxide (NO) Measurement: NO release into the culture supernatant was quantified using the Griess reagent assay.[6]
- Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNFα, IL-6, IL-1β) in the culture supernatant were measured using multiplex immunoassay kits (e.g., Meso Scale Discovery).[6]
- Cell Viability: Assays such as MTT or CellTiter-Glo were used to confirm that JHU-083 did not induce cytotoxicity at the tested concentrations.[6]





Click to download full resolution via product page

Experimental workflow for in vitro microglia studies.

# **In Vivo Animal Studies**

Animal Models:



- Alzheimer's Disease: 6-month-old humanized APOE4 knock-in mice were used.[8]
- Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) was induced in 7week-old C57BL/6J mice.[1]
- HAND: EcoHIV infection in mice was used to model HIV-associated neurocognitive disorders.[2]
- Chronic Stress: Chronic Social Defeat Stress (CSDS) was induced in C57BL/6 mice.
- Drug Administration:
  - JHU-083 was administered via oral gavage (p.o.). Dosing regimens varied by study, for example, 1.83 mg/kg three times a week for several months in the APOE4 model or 1 mg/kg every other day in the EAE model.[1][8] A vehicle control (e.g., 5% ethanol and 95% 50 mM HEPES) was used for comparison.[6]
- · Behavioral Testing:
  - Barnes Maze: This test was used to assess hippocampal-dependent spatial learning and memory in both the APOE4 and EAE mouse models.[1][8]
- Postmortem Analyses:
  - Following the treatment period, animals were sacrificed. Brain tissue was collected for various analyses.
  - Cell Isolation: CD11b+ cells (microglia-enriched fraction) were isolated from specific brain regions (e.g., hippocampus, prefrontal cortex).[3][8]
  - GLS Activity: The radiolabeled GLS activity assay was performed on the isolated cell fractions.[8]
  - CSF Analysis: In the HAND model, cerebrospinal fluid was collected to measure glutamate concentrations.[2]





Click to download full resolution via product page

General experimental workflow for in vivo animal studies.

#### Conclusion

Preclinical studies consistently demonstrate that **JHU-083** is a potent modulator of neuroinflammation. By inhibiting glutaminase in activated microglia and T-cells, it effectively reduces the production of inflammatory mediators and excitotoxic glutamate.[1][6][8] This



mechanism translates to significant therapeutic benefits in animal models of Alzheimer's disease, multiple sclerosis, and other neurological conditions characterized by a neuroinflammatory component.[1][2][8] The well-tolerated profile and oral bioavailability of **JHU-083** further underscore its potential as a novel therapeutic strategy for a range of CNS disorders.[8][11] Future research and clinical trials will be critical to validating these promising preclinical findings in human patients.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Glutamine antagonism attenuates physical and cognitive deficits in a model of MS PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamine Antagonist JHU083 Normalizes Aberrant Glutamate Production and Cognitive Deficits in the EcoHIV Murine Model of HIV-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JHU-083 selectively blocks glutaminase activity in brain CD11b+ cells and prevents depression-associated behaviors induced by chronic social defeat stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Glutamine Antagonist JHU-083 Normalizes Aberrant Hippocampal Glutaminase Activity and Improves Cognition in APOE4 Mice PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Glutamine Antagonist JHU083 Normalizes Aberrant Glutamate Production and Cognitive Deficits in the EcoHIV Murine Model of HIV-Associated Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glutamine Antagonist JHU-083 Normalizes Aberrant Hippocampal Glutaminase Activity and Improves Cognition in APOE4 Mice PubMed [pubmed.ncbi.nlm.nih.gov]



To cite this document: BenchChem. [Preclinical Profile of JHU-083 in Neuroinflammation: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613222#preclinical-studies-on-jhu-083-in-neuroinflammation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com